molecular formula C7H8ClF3N2 B1320020 (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride CAS No. 1185022-87-0

(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1320020
CAS No.: 1185022-87-0
M. Wt: 212.6 g/mol
InChI Key: AOKKQPXZPSPBEZ-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H7F3N2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the amine group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the development of probes and assays to study enzyme activities and receptor functions.

Medicine: The compound is explored for its potential therapeutic applications. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activities. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (6-(Trifluoromethyl)pyridine-2-methylamine hydrochloride
  • (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium

Uniqueness: (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride stands out due to its specific trifluoromethyl group attached to the pyridine ring. This structural feature imparts unique chemical properties, such as increased metabolic stability and enhanced interaction with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKKQPXZPSPBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185022-87-0
Record name [6-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
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